Chemical structure properties of 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride
Chemical structure properties of 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride
The following technical guide details the chemical structure, physicochemical properties, and synthesis of 4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride .
CAS: 1185294-89-6 (HCl Salt) | Free Acid CAS: 16209-00-0 Molecular Formula: C₁₀H₉ClN₂O₂ (HCl Salt) | MW: 224.64 g/mol [1][2][3][4]
Introduction & Pharmaceutical Significance
4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride is a biaryl scaffold integrating a carboxylic acid pharmacophore with a nitrogen-rich pyrazole ring.[1][2][3][4] This structure serves as a critical bioisostere in medicinal chemistry, often replacing larger tricyclic systems or more lipophilic biphenyl moieties to tune solubility and metabolic stability.[2][4]
Core Utility:
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Fragment-Based Drug Discovery (FBDD): Used as a linker to probe solvent-exposed pockets in kinase inhibitors (e.g., p38 MAPK, VEGFR).[2][3][4]
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Metal-Organic Frameworks (MOFs): The free acid acts as a rigid, V-shaped ligand for constructing porous coordination polymers.[1][2][3][4]
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Antibacterial Agents: Derivatives have shown potency against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial membranes.[1][2][3][4]
Molecular Architecture & Properties[1][2][4]
Structural Analysis
The molecule features a central 1,4-disubstituted benzene ring connecting a carboxylic acid and a pyrazole ring.[2][3][4]
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Biaryl Twist: The bond between the benzene C4 and Pyrazole N1 is a C(sp²)–N(sp²) linkage.[2][3][4] Steric repulsion between the ortho protons of the benzene and the pyrazole ring induces a torsion angle of approximately 20–30° , preventing coplanarity.[2] This twist is crucial for binding selectivity in enzyme pockets.[2][3]
-
Electronic "Push-Pull": The pyrazole ring acts as a weak electron donor (via resonance) but an electron withdrawer (via induction) relative to the benzene ring.[2][3][4] The carboxylic acid at the para position is strongly electron-withdrawing, creating a polarized molecular axis.[2][3][4]
Physicochemical Profile
The hydrochloride salt form is engineered to address the poor aqueous solubility of the free acid.[2][4]
| Property | Value (Free Acid) | Value (HCl Salt) | Context |
| Molecular Weight | 188.18 g/mol | 224.64 g/mol | Salt form adds 36.46 Da.[1][2][3][4] |
| Physical State | Yellowish Solid | Off-white/Yellow Crystalline Solid | Salt formation often improves crystallinity.[1][2][3][4] |
| Melting Point | 192–194°C | >210°C (Decomp.)[2][3][4] | High lattice energy in salt form.[2][3][4] |
| pKa (Acid) | ~4.2 (COOH) | ~4.2 (COOH) | Carboxylic acid acidity is largely unaffected.[2][3][4] |
| pKa (Base) | ~0.3 (Pyrazole N2) | N/A (Protonated) | Critical: The N-phenyl pyrazole is extremely weakly basic.[2][3][4] The HCl salt is labile and may dissociate in water.[2][3] |
| LogP | 1.7–2.1 | < 1.0 | Salt form significantly lowers lipophilicity.[2][3][4] |
Stability Note (Critical)
The basicity of the pyrazole nitrogen (N2) is significantly reduced by the electron-withdrawing phenyl ring (pKa ~0.3).[2][3][4] Consequently, the hydrochloride salt is prone to hydrolysis .[2]
-
Storage: Must be stored in a desiccator at -20°C.
-
Solution: In aqueous buffers > pH 2, the salt will likely dissociate to the free acid, potentially precipitating if the concentration exceeds the solubility limit.[2][4]
Synthesis & Characterization Protocols
Synthesis Pathway (Modified Ullmann Coupling)
The most robust route utilizes a Copper(I)-catalyzed C–N coupling between 4-iodobenzoic acid esters and pyrazole, followed by hydrolysis and salt formation.[2][3]
Figure 1: Synthetic pathway via Cu-catalyzed Ullmann-type coupling.[1][2][3]
Detailed Protocol
Step 1: N-Arylation (Coupling)
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Charge: To a dried Schlenk tube, add 4-iodobenzoic acid ethyl ester (1.0 eq), 1H-pyrazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Ligand: Add L-Proline (0.2 eq) or trans-1,2-diaminocyclohexane.
-
Solvent: Add anhydrous DMSO or DMF (concentration ~0.5 M).[2][3][4]
-
Reaction: Degas with Argon, seal, and heat to 110°C for 24 hours .
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry organic layer (Na₂SO₄) and concentrate.[2][3][4] Purify via flash chromatography (Hexane/EtOAc).
Step 2: Hydrolysis & Salt Formation [1][2][4]
-
Hydrolysis: Dissolve ester in THF/Water (1:1), add LiOH (3 eq), stir at RT until TLC shows conversion. Acidify with 1M HCl to pH ~4 to precipitate the Free Acid . Filter and dry.[2][3][4]
-
Salting: Suspend the dried Free Acid in minimal anhydrous 1,4-dioxane.
-
Addition: Dropwise add 4M HCl in dioxane (2.0 eq) at 0°C.
-
Isolation: A precipitate should form immediately.[2][3][4] Dilute with cold diethyl ether to maximize yield. Filter under N₂, wash with ether, and dry under vacuum.
Analytical Fingerprint[1][2][3][4]
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¹H NMR (400 MHz, DMSO-d₆):
Handling & Safety (GHS)[2][4]
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4] |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]
-
P280: Wear protective gloves/eye protection/face protection.[2][3][4]
-
Hygroscopic Warning: The HCl salt is hygroscopic.[2][3][4] Exposure to moisture will degrade the salt back to the free acid and HCl gas.[2] Handle in a glovebox or low-humidity environment.[1][2][3]
References
-
PubChem. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2.[1][2][3][4] National Library of Medicine.[2] Available at: [Link][2][3][4]
-
Whitt, J., et al. (2019).[2][4] Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid... ACS Omega, 4(10), 14284–14293.[3][5] Available at: [Link][2][3][4]
-
Ma, D., et al. (2003).[2][4] CuI/L-Proline Catalyzed Coupling Reactions of Aryl Halides with Nitrogen Heterocycles. Journal of the American Chemical Society.[2][4] (Methodology reference for Ullmann protocol).
Sources
- 1. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | C11H10N2O3 | CID 109029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-[4-(4-chlorophenyl)-1h-pyrazol-1-yl]benzoic acid (C16H11ClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
